methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core substituted with a phenyl group at position 4, a methyl carboxylate at position 3, and a 2-oxoethyl-(2-methoxyphenyl)amide side chain at position 2. The 1,1-dioxide moiety arises from sulfonylation of the thiazine ring, a common modification that enhances stability and bioactivity .
Properties
IUPAC Name |
methyl 2-[2-(2-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-20-14-8-7-13-19(20)26-22(28)16-27-24(25(29)33-2)23(17-10-4-3-5-11-17)18-12-6-9-15-21(18)34(27,30)31/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPQIXDTXPYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (commonly referred to as the compound) is a member of the benzo[e][1,2]thiazine class of compounds. This class has garnered attention for its potential therapeutic applications due to various biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[e][1,2]thiazine core.
- A methoxyphenyl group that contributes to its biological activity.
- An oxoethyl side chain that may enhance solubility and bioavailability.
Biological Activities
The biological activities of the compound can be summarized as follows:
Anticancer Activity
Research has indicated that derivatives of benzo[e][1,2]thiazine exhibit significant anticancer properties. The compound's structure suggests potential interactions with key cellular pathways involved in cancer progression. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate to high antibacterial activity against various strains of bacteria and fungi.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The mechanisms underlying the biological activities of the compound are multifaceted:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to interfere with key regulatory proteins involved in cell cycle progression, particularly in cancer cells.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of the compound in preclinical models:
-
Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, correlating with increased levels of apoptosis markers.
"The results indicate that this compound effectively induces apoptosis in breast cancer cells" .
- Antibacterial Efficacy : A study assessing the antimicrobial properties found that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Key Structural Features:
- Benzothiazine core : The bicyclic system provides a rigid scaffold for functionalization.
- Substituents: 4-Phenyl group: Enhances lipophilicity and influences intermolecular interactions. 3-Carboxylate: Contributes to hydrogen-bonding capabilities and solubility. 2-Oxoethyl-(2-methoxyphenyl)amide: Introduces hydrogen-bond donors/acceptors (amide and methoxy groups), critical for target binding .
Structural Analogues
The table below compares the target compound with structurally related benzothiazine derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The 2-methoxyphenyl group in the target compound may improve bioavailability compared to the 3-fluorophenyl analogue (), as methoxy groups enhance membrane permeability .
- 4-Hydroxy derivatives (e.g., ) exhibit stronger hydrogen bonding, correlating with NSAID activity .
Synthetic Challenges :
- Introduction of substituents post-cyclization (e.g., bromination or nitration) often leads to isomer mixtures, requiring laborious purification .
- The target compound’s 2-oxoethylamide side chain is synthesized via direct coupling, avoiding regioselectivity issues seen in halogenated analogues .
Conformational Stability: All derivatives exhibit a distorted half-chair conformation in the thiazine ring, with partial double-bond character in the C–S bond (1.748–1.755 Å vs. normal 1.81–2.55 Å) . Intramolecular hydrogen bonds (e.g., O–H⋯O in hydroxy derivatives) stabilize the bioactive conformation .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
